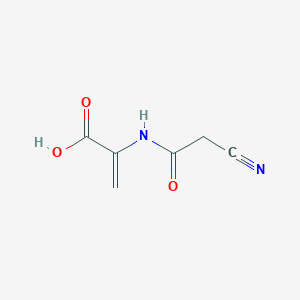
2-(Cyanoacetylamino)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanoacetylamino)acrylic acid, also known as CAAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylic acid and has a cyanoacetylamino group attached to it. CAAA has been found to exhibit numerous biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-(Cyanoacetylamino)acrylic acid is not fully understood. However, it has been suggested that the cyanoacetylamino group attached to the acrylic acid molecule may be responsible for its biological activity. The cyano group is known to be a strong electron-withdrawing group, which may affect the reactivity of the molecule and its interaction with biological targets.
Biochemische Und Physiologische Effekte
2-(Cyanoacetylamino)acrylic acid has been found to exhibit numerous biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral activity against various viruses. 2-(Cyanoacetylamino)acrylic acid has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(Cyanoacetylamino)acrylic acid is its potential as a drug candidate for the treatment of various diseases. It has also been found to be relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of 2-(Cyanoacetylamino)acrylic acid is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for research on 2-(Cyanoacetylamino)acrylic acid. One potential area of research is in the development of new drugs for the treatment of cancer and viral infections. Another area of research is in the investigation of the mechanism of action of 2-(Cyanoacetylamino)acrylic acid and its interaction with biological targets. Additionally, further studies are needed to evaluate the toxicity and safety of 2-(Cyanoacetylamino)acrylic acid in various applications.
Synthesemethoden
The synthesis of 2-(Cyanoacetylamino)acrylic acid involves the reaction of cyanoacetamide with acrylic acid in the presence of a catalyst. The reaction produces 2-(Cyanoacetylamino)acrylic acid as the main product along with some byproducts. The purity of the 2-(Cyanoacetylamino)acrylic acid obtained can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Cyanoacetylamino)acrylic acid has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. 2-(Cyanoacetylamino)acrylic acid has been found to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new drugs for the treatment of cancer and viral infections.
Eigenschaften
CAS-Nummer |
133626-26-3 |
|---|---|
Produktname |
2-(Cyanoacetylamino)acrylic acid |
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2-[(2-cyanoacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O3/c1-4(6(10)11)8-5(9)2-3-7/h1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
ZDERGWXXIIOCNV-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)NC(=O)CC#N |
Kanonische SMILES |
C=C(C(=O)O)NC(=O)CC#N |
Synonyme |
2-Propenoicacid,2-[(cyanoacetyl)amino]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




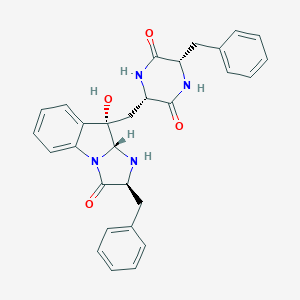
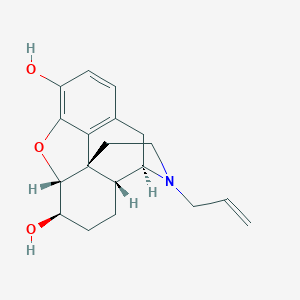
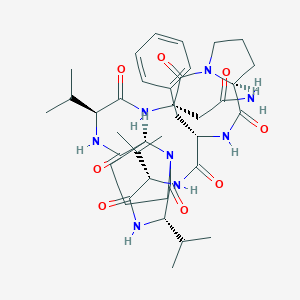
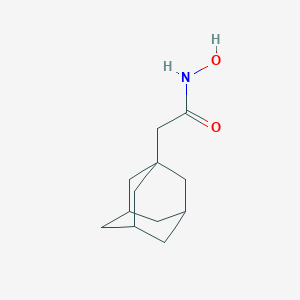
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
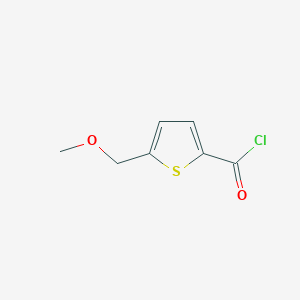
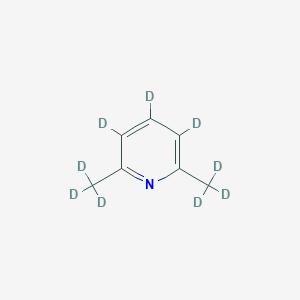
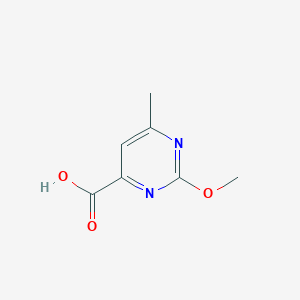

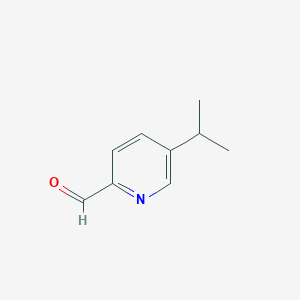
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
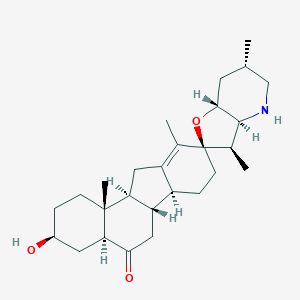
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)